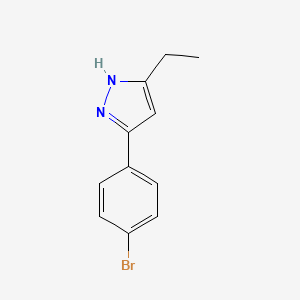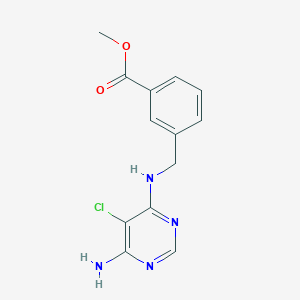
Dacomitinib Impurity 2F3LAJ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dacomitinib Impurity 2F3LAJ is a chemical compound related to Dacomitinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. Dacomitinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Impurities like 2F3LAJ are often studied to understand the stability, efficacy, and safety of the parent drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dacomitinib Impurity 2F3LAJ involves multiple steps, including the use of specific reagents and catalysts. The preparation typically starts with the synthesis of intermediate compounds, followed by their purification and conversion into the final impurity. Common reagents used in the synthesis include acetonitrile, sodium perchlorate, and methanol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and degradation products .
Analyse Chemischer Reaktionen
Types of Reactions
Dacomitinib Impurity 2F3LAJ undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are analyzed to understand their impact on the efficacy and safety of the parent drug .
Wissenschaftliche Forschungsanwendungen
Dacomitinib Impurity 2F3LAJ has several scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic routes.
Biology: Helps in understanding the biological activity and toxicity of related compounds.
Medicine: Aids in the development of safer and more effective drugs by studying the impurities and their effects.
Industry: Used in quality control and assurance processes to ensure the purity and stability of pharmaceutical products
Wirkmechanismus
The mechanism of action of Dacomitinib Impurity 2F3LAJ involves its interaction with the EGFR family of tyrosine kinases. The compound exerts its effects by binding irreversibly to the ATP-binding site of the EGFR, HER2, and HER4 receptors, inhibiting their activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dacomitinib Impurity 2F3LAJ include:
- Afatinib
- Gefitinib
- Erlotinib
- Osimertinib
Uniqueness
This compound is unique due to its specific structure and reactivity, which differ from other related compounds. Its irreversible binding to the EGFR family of receptors sets it apart from first-generation inhibitors like gefitinib and erlotinib, which have reversible binding .
Conclusion
This compound is a significant compound in the study of Dacomitinib’s stability, efficacy, and safety. Its synthesis, chemical reactions, and scientific applications provide valuable insights into the development of more effective and safer pharmaceutical products.
Eigenschaften
CAS-Nummer |
1221892-23-4 |
|---|---|
Molekularformel |
C15H12ClFN4O |
Molekulargewicht |
318.73 g/mol |
IUPAC-Name |
4-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazoline-4,6-diamine |
InChI |
InChI=1S/C15H12ClFN4O/c1-22-13-6-12-8(5-10(13)18)15(20-7-19-12)21-11-4-2-3-9(16)14(11)17/h2-7H,18H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
ZMVWTJDUTVHXPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


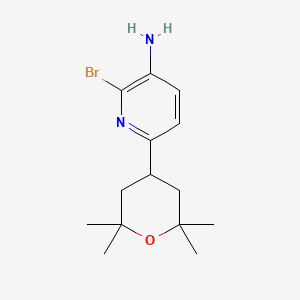
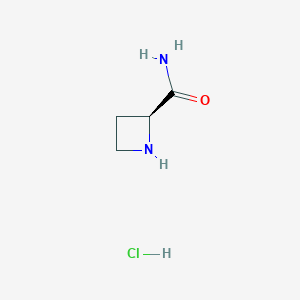

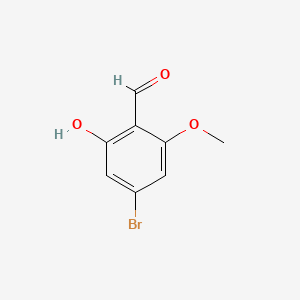
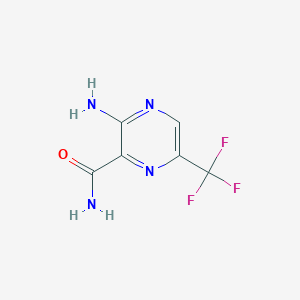

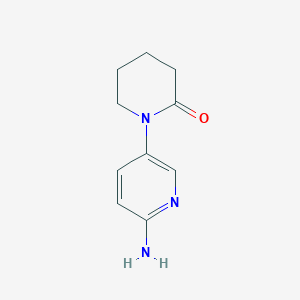
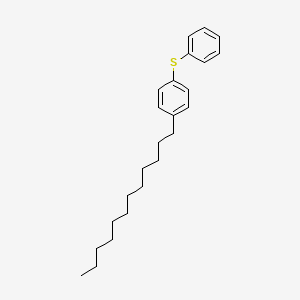
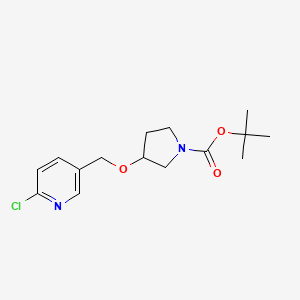
![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
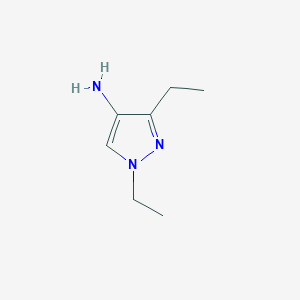
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
